molecular formula C20H18N2O4 B14235859 Methyl 3,5-bis(4-aminophenoxy)benzoate CAS No. 219968-25-9

Methyl 3,5-bis(4-aminophenoxy)benzoate

Cat. No.: B14235859
CAS No.: 219968-25-9
M. Wt: 350.4 g/mol
InChI Key: XOKZUYJYJCVIGG-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(4-aminophenoxy)benzoate is a benzoate ester derivative featuring two 4-aminophenoxy substituents at the 3- and 5-positions of the central benzene ring. The amino groups impart polarity and reactivity, making it a candidate for applications in polymer synthesis, pharmaceuticals, or supramolecular chemistry.

Properties

CAS No.

219968-25-9

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 3,5-bis(4-aminophenoxy)benzoate

InChI

InChI=1S/C20H18N2O4/c1-24-20(23)13-10-18(25-16-6-2-14(21)3-7-16)12-19(11-13)26-17-8-4-15(22)5-9-17/h2-12H,21-22H2,1H3

InChI Key

XOKZUYJYJCVIGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis(4-aminophenoxy)benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-nitrophenol, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(4-aminophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3,5-bis(4-aminophenoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,5-bis(4-aminophenoxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Electronic and Physical Properties

  • Fluorinated Benzoates (): Example: (4-Methoxyphenyl)(phenyl)methyl 3,5-bis(trifluoromethyl)benzoate. Properties: Trifluoromethyl groups increase lipophilicity and electron-withdrawing effects, altering electronic properties compared to the electron-donating amino groups in the target compound .
  • Simple Benzoate Esters ():

    • Examples : Methyl benzoate (CAS 93-58-3), isopropyl benzoate (CAS 939-48-0).
    • Properties : Lower molecular weights and simpler structures result in lower melting points (e.g., methyl benzoate: m.p. −12°C) compared to the target compound’s expected higher thermal stability due to aromatic and hydrogen-bonding interactions .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
Methyl 3,5-bis(4-aminophenoxy)benzoate Benzoate 4-Aminophenoxy ~422 (estimated) Not reported Polymer precursors, ligands
Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate Benzoate Hydroxymethyl, methoxy 468.48 Not reported Cryptophane synthesis
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid Triazine Formyl, methoxy, phenoxy 458.43 217.5–220 Pharmaceutical intermediates
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole Triazole Dichlorophenoxy ~408 (estimated) Not reported Agrochemicals
(4-Methoxyphenyl)(phenyl)methyl 3,5-bis(trifluoromethyl)benzoate Benzoate Trifluoromethyl, methoxy ~512 (estimated) Not reported Lipophilic materials

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